Org41841

准备方法

合成路线和反应条件

Org41841 的合成涉及多个步骤。 关键步骤之一包括前体化合物与巯基乙酸乙酯和叔丁醇钾的反应,形成噻吩并嘧啶衍生物 . 然后将该中间体水解以生成最终化合物 .

工业生产方法

虽然 this compound 的具体工业生产方法没有广泛记载,但其合成通常涉及标准有机合成技术,包括使用二甲基亚砜 (DMSO) 等溶剂以及各种纯化方法以获得高纯度 .

化学反应分析

反应类型

Org41841 会发生几种类型的化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,形成各种氧化衍生物。

还原: 该化合物也可以进行还原反应,导致形成还原产物。

取代: this compound 可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 各种亲核试剂和亲电试剂可用于取代反应,具体取决于所需的产物。

形成的主要产物

这些反应形成的主要产物取决于使用的特定条件和试剂。例如,氧化可能会产生氧化衍生物,而还原可能会产生 this compound 的还原形式。

科学研究应用

Scientific Research Applications

-

Endocrinology :

- Org41841 has been studied for its role in modulating hormone receptor activity, particularly in conditions like Graves' disease, where TSHR antagonism could alleviate symptoms caused by overactive thyroid function .

- It has demonstrated efficacy in enhancing the expression of follicle-stimulating hormone receptors (FSHR) on cell membranes, potentially acting as a pharmacoperone to correct misrouting of mutant receptors .

-

Pharmacology :

- The compound serves as a model for studying receptor-ligand interactions due to its specific binding characteristics. It has been shown to increase cyclic AMP production in response to FSH stimulation after pre-incubation, indicating its potential role in enhancing receptor signaling .

- This compound also facilitates testosterone synthesis in Leydig cells and induces ovulation in animal models, showcasing its reproductive applications .

-

Therapeutic Potential :

- The dual activity of this compound as a partial agonist for both TSHR and LHCGR positions it as a candidate for developing treatments for various endocrine disorders, including infertility and thyroid dysfunctions .

- Its ability to stabilize receptor conformation at the plasma membrane opens avenues for addressing genetic mutations that lead to receptor misrouting and loss of function .

Case Studies

作用机制

相似化合物的比较

生物活性

Org41841 is a low-molecular-weight (LMW) compound recognized for its significant biological activity as an allosteric modulator of gonadotropin receptors, particularly the luteinizing hormone/choriogonadotropin receptor (LHCGR) and the thyroid-stimulating hormone receptor (TSHR). This article explores its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications based on diverse research findings.

This compound functions primarily as a partial agonist for both LHCGR and TSHR. Its binding occurs at a site distinct from the natural ligand binding sites, specifically within the transmembrane regions of these receptors. This unique binding capability allows this compound to modulate receptor activity without fully activating it, which is particularly beneficial in therapeutic contexts where fine-tuning of receptor signaling is desired.

Binding Characteristics

- LHCGR : this compound exhibits agonistic activity, increasing intracellular cyclic AMP (cAMP) levels in response to LHCGR stimulation. This effect is dose-dependent and enhances the receptor's response to its natural ligands .

- TSHR : As a partial agonist, this compound has been shown to activate TSHR with approximately 23% efficacy compared to TSH itself. It inhibits TSH-induced signaling pathways, providing a potential therapeutic avenue for conditions like Graves’ disease .

In Vitro Studies

- FSHR Mutant Rescue : In studies involving human follicle-stimulating hormone receptors (FSHR), this compound demonstrated the ability to rescue mutant receptors that were misrouted or retained in the endoplasmic reticulum. Specifically, the Ala189Val mutant was successfully rescued by this compound, suggesting its potential as a pharmacoperone .

- Thyroid Function Modulation : In primary cultures of human thyrocytes, this compound effectively inhibited TSH-induced upregulation of thyroperoxidase mRNA transcripts, indicating its role in modulating thyroid function under pathophysiological conditions .

In Vivo Studies

- Testosterone Synthesis : Administered orally, this compound induced testosterone synthesis in mouse Leydig cells and facilitated ovulation in 40% of immature mice. This highlights its efficacy as an orally active agent with potential applications in reproductive health .

- Cyclic AMP Production : Preincubation with this compound resulted in increased cAMP production upon subsequent stimulation with FSH, demonstrating its capacity to enhance signaling pathways associated with gonadotropin receptors .

Comparative Data Table

| Activity | Receptor | Agonistic Effect | % Activity Compared to Natural Ligand |

|---|---|---|---|

| This compound | LHCGR | Yes | 100% (full agonist) |

| This compound | TSHR | Partial | 23% |

| This compound | FSHR | Partial | Not quantified |

Future Directions and Therapeutic Potential

The pharmacological profile of this compound suggests promising avenues for therapeutic development:

- Graves’ Disease : Its ability to selectively inhibit TSHR activation could be harnessed to develop treatments for hyperthyroid conditions characterized by excessive TSH stimulation.

- Reproductive Health : Given its role in enhancing gonadotropin signaling, this compound may be beneficial in treating infertility or hormonal imbalances.

属性

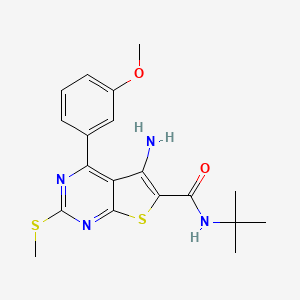

IUPAC Name |

5-amino-N-tert-butyl-4-(3-methoxyphenyl)-2-methylsulfanylthieno[2,3-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S2/c1-19(2,3)23-16(24)15-13(20)12-14(10-7-6-8-11(9-10)25-4)21-18(26-5)22-17(12)27-15/h6-9H,20H2,1-5H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSFSADBOJYPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301847-37-0 | |

| Record name | Org 41841 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301847370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORG-41841 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J2KL52JYJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。